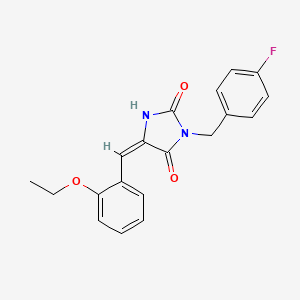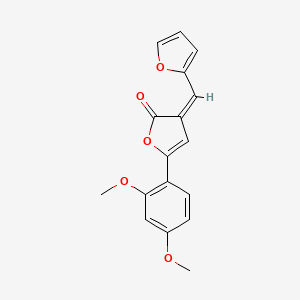![molecular formula C20H14ClN3O3 B11598303 (5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11598303.png)
(5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydroxyphenyl group, and an imidazol-4-one core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazol-4-one core, followed by the introduction of the chlorophenyl and hydroxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the double bonds or convert the imidazol-4-one core to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy in treating diseases such as cancer, where it may inhibit specific enzymes or signaling pathways involved in tumor growth.
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, and chemical intermediates. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which (5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and signaling proteins. The compound may bind to active sites, inhibit enzyme activity, or modulate signaling pathways, leading to various biological outcomes. For example, it may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features, such as the presence of a keto group and the ability to undergo various chemical reactions.
Acetylacetone: Another compound with keto-enol tautomerism, commonly used in organic synthesis and coordination chemistry.
Uniqueness
What sets (5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one apart is its combination of functional groups and the resulting reactivity. The presence of both chlorophenyl and hydroxyphenyl groups, along with the imidazol-4-one core, provides a unique platform for exploring diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C20H14ClN3O3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[1-(4-hydroxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H14ClN3O3/c21-13-3-1-4-16(11-13)24-19(26)18(22-20(24)27)12-15-5-2-10-23(15)14-6-8-17(25)9-7-14/h1-12,25H,(H,22,27)/b18-12+ |
InChI Key |
NWCAXWDKIMYGNI-LDADJPATSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)O)/NC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598220.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B11598222.png)

![2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11598228.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11598236.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598243.png)

![5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11598256.png)
![6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B11598259.png)
![propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598260.png)
![3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11598268.png)
![2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11598270.png)
![methyl (4Z)-1-ethyl-4-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598280.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11598295.png)
